2-(1H-indol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
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Description
“2-(1H-indol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide” is a complex organic compound that contains several functional groups and rings, including an indole ring, a pyrazole ring, and a piperidine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular formula of this compound is C19H23N5O, and it has a molecular weight of 337.427. The structure includes an indole ring, which is a fused benzene and pyrrole ring; a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms; and a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the double bonds in the indole and pyrazole rings might undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the amide group would likely make it somewhat soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-indol-1-yl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-18(22-21-14)23-10-7-16(8-11-23)20-19(25)13-24-9-6-15-4-2-3-5-17(15)24/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSATWPPISDHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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